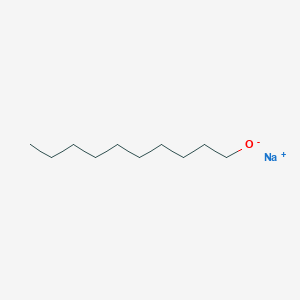
Phenylacetyl disulfide
Overview
Description
Phenylacetyl disulfide, also known as PADS, is primarily used as a sulfurization reagent . It has a linear formula of (C6H5CH2COS)2 and a molecular weight of 302.41 .
Synthesis Analysis
Phenylacetyl disulfide can be synthesized by the reaction of phenyl benzenethiolsulfonate with thioacetic acid in the presence of triethylamine .Molecular Structure Analysis
The molecular formula of Phenylacetyl disulfide is C16H14O2S2 . It has an average mass of 302.411 Da and a monoisotopic mass of 302.043518 Da .Chemical Reactions Analysis
Phenylacetyl disulfide serves as a sulfurization reagent during the preparation of phosphates . It is used as the sulfur transfer agent in the synthesis of phosphorothioate oligodeoxyribonucleotides .Physical And Chemical Properties Analysis
Phenylacetyl disulfide has a density of 1.3±0.1 g/cm3, a boiling point of 481.1±48.0 °C at 760 mmHg, and a flash point of 210.1±19.6 °C . It has a molar refractivity of 85.6±0.3 cm3, a polar surface area of 85 Å2, and a molar volume of 238.1±3.0 cm3 .Scientific Research Applications
Synthesis of Phosphorothioate Oligodeoxyribonucleotides
Phenylacetyl disulfide (PADS) may be used as a sulfur transfer agent during the synthesis of phosphorothioate oligodeoxyribonucleotides . This process involves the transfer of sulfur atoms to create phosphorothioate bonds, which are commonly found in modified oligonucleotides.
Green Innovations in Oligopeptide Synthesis
PADS plays a role in the sustainable synthesis of oligopeptides . The use of PADS in this context contributes to the development of greener synthetic pathways, which are of increasing importance in modern chemical manufacturing processes.
Solid-Phase Oligonucleotide Synthesis (SPOS)
In the field of SPOS, PADS is used during the sulfurization step . Its decomposition by-product (phenylacetyl group) can act as an acetylating agent in situ by capping/scavenging the free 5′-hydroxyl group present on truncated sequences . This highlights the multifunctional role of PADS in oligonucleotide synthesis.
Liquid-Phase Synthetic Techniques (LPS)
Due to the intrinsically more sustainable profile of LPS, recent advancements in the field reported for both Therapeutic peptides and oligonucleotides (TIDES) were analyzed to prove the industrial interest in the manufacturing of these classes of molecules . PADS, being a key component in these syntheses, underlines the importance of investment and modernization in the development of stronger and greener synthetic pathways .
Safety And Hazards
Phenylacetyl disulfide may cause an allergic skin reaction and is harmful if swallowed . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Phenylacetyl disulfide is often used in the pharmaceutical industry for the sulfurisation of nucleotide-phosphites to produce more biologically stable thiophosphates . This process is achieved using ‘aged’ solutions of PADS, which consist of a mixture of polysulfides that are more efficient sulfur transfer reagents . The growing market for therapeutic peptides and oligonucleotides draws attention towards their manufacture, aiming at efficient and sustainable productive processes .
properties
IUPAC Name |
S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZXXBJSZISOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetyl disulfide | |
CAS RN |
15088-78-5 | |
| Record name | Phenylacetylen disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)



![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)






